molecular formula C4H2Cl2N2O B8669902 3,5-dichloropyrazin-1-ium-1-olate

3,5-dichloropyrazin-1-ium-1-olate

Cat. No.: B8669902
M. Wt: 164.97 g/mol
InChI Key: QSROXGLQWDHTHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-dichloropyrazin-1-ium-1-olate is a heterocyclic compound with the molecular formula C4H2Cl2N2O. It is a derivative of pyrazine, characterized by the presence of two chlorine atoms at positions 2 and 6, and an oxide group at position 4. This compound is of significant interest due to its diverse applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dichloropyrazin-1-ium-1-olate typically involves the chlorination of pyrazine followed by oxidation. One common method includes the reaction of pyrazine with chlorine gas in the presence of a catalyst to form 2,6-dichloropyrazine. This intermediate is then oxidized using an oxidizing agent such as hydrogen peroxide or trifluoroperacetic acid to yield this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and distillation are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

3,5-dichloropyrazin-1-ium-1-olate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3,5-dichloropyrazin-1-ium-1-olate is utilized in various scientific research fields:

Mechanism of Action

The mechanism of action of 3,5-dichloropyrazin-1-ium-1-olate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit specific kinases by binding to their active sites, thereby blocking their activity. This inhibition can lead to downstream effects on cellular pathways, making it a valuable tool in drug discovery and development .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,5-dichloropyrazin-1-ium-1-olate is unique due to the presence of the oxide group, which imparts distinct chemical reactivity and biological activity. This makes it a versatile compound in synthetic chemistry and a valuable intermediate in pharmaceutical research .

Properties

Molecular Formula

C4H2Cl2N2O

Molecular Weight

164.97 g/mol

IUPAC Name

3,5-dichloro-1-oxidopyrazin-1-ium

InChI

InChI=1S/C4H2Cl2N2O/c5-3-1-8(9)2-4(6)7-3/h1-2H

InChI Key

QSROXGLQWDHTHR-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=C(C=[N+]1[O-])Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.